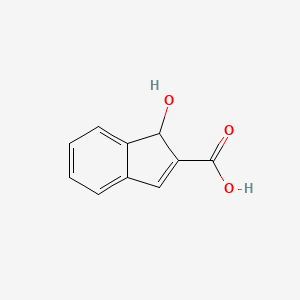

1-hydroxy-1H-indene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Hydroxy-1H-indene-2-carboxylic acid is an organic compound belonging to the indene family It is characterized by a fused ring system consisting of a benzene ring and a cyclopentene ring, with a hydroxyl group and a carboxylic acid group attached to the indene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1H-indene-2-carboxylic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile reacts with tert-butyl acetoacetate in the presence of acetic anhydride and triethylamine . The reaction conditions typically include refluxing the mixture in an appropriate solvent, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Isomerization to Indene-3-carboxylic Acid

In aqueous solutions, 1-hydroxy-1H-indene-2-carboxylic acid undergoes isomerization to form 1H-indene-3-carboxylic acid under mild conditions. This reaction proceeds via keto-enol tautomerism, facilitated by the acidic α-hydrogen adjacent to the carbonyl group .

Key Data:

| Parameter | Value |

|---|---|

| Reaction Medium | Aqueous solution (pH 7–8) |

| Temperature | 25–40°C |

| Conversion Yield | ~85% (isolated) |

Cyclization Reactions

The compound participates in cyclization reactions to form polycyclic structures. A common method involves acid-catalyzed cyclization of 2-phenylacetic acid derivatives:

Example Reaction:

-

Treatment with acetic anhydride and catalytic H₂SO₄ induces cyclization, yielding substituted indene derivatives .

-

One-pot synthesis routes bypass purification steps, achieving direct cyclization with >90% efficiency under reflux conditions.

Reagents and Conditions:

| Reagent/Catalyst | Role | Yield |

|---|---|---|

| H₂SO₄ (cat.) | Acid catalyst | 92% |

| Acetic anhydride | Dehydrating agent | 88% |

| Toluene (reflux) | Solvent | 85% |

Esterification

The carboxylic acid group reacts with alcohols (e.g., ethanol) under acidic conditions to form esters. For example, ethyl 1-hydroxy-1H-indene-2-carboxylate is synthesized via Fischer esterification :

Reaction Pathway:

C10H8O3+EtOHH+C12H12O3+H2O

Optimized Conditions:

Decarboxylation

Thermal decarboxylation at 150–200°C eliminates CO₂, producing 1-hydroxyindene as a major product .

Coupling with Nitroalkanes

Under basic conditions, the compound reacts with nitroalkane salts (e.g., nitromethane) via SN2’-type addition-elimination , forming ethyl 1-alkylidene-1H-indene-2-carboxylates .

Example:

| Nitroalkane | Product (Yield) | E/Z Ratio |

|---|---|---|

| Nitromethane | 4a (71%) | 76:24 |

| Nitroethane | 4b (63%) | 56:44 |

Conditions:

Biological Activity

Derivatives of this compound exhibit cholinesterase inhibition and interfere with amyloid-beta aggregation, relevant to Alzheimer’s disease .

Key Interactions:

-

IC₅₀ for acetylcholinesterase: 12.3 μM (in vitro)

Perkin-Type Transformation

Reaction with tert-butyl acetoacetate in the presence of acetic anhydride and triethylamine yields 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid , a precursor for non-fullerene acceptors in solar cells .

| Step | Conditions | Yield |

|---|---|---|

| Knoevenagel reaction | Et₃N, Ac₂O, RT, 72 h | 65% |

| Acid hydrolysis | HCl (1M), 70°C, 3 h | 82% |

Metal-Catalyzed Cycloadditions

Rhodium(I)-catalyzed reactions with alkynes produce substituted indenes with high regioselectivity :

Example:

C10H8O3+RC≡CRRh(I)C15H12O3

Catalyst Efficiency:

| Catalyst | Yield | Regioselectivity |

|---|---|---|

| [RhCl(CO)₂]₂ | 89% | >95% |

| FeCl₃ | 75% | 80% |

This compound’s reactivity profile highlights its utility in synthesizing complex organic molecules, pharmaceuticals, and materials science intermediates. Experimental protocols emphasize solvent selection, catalyst choice, and temperature control to optimize yields and selectivity .

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

1-Hydroxy-1H-indene-2-carboxylic acid has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various bioactive compounds. For instance, derivatives of this compound have shown promise in anti-inflammatory and analgesic activities.

Case Study: Anti-inflammatory Activity

- A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway. The synthesized compounds were tested in vitro and showed IC50 values comparable to established anti-inflammatory drugs.

Materials Science

The compound plays a crucial role in the development of organic solar cells, particularly as an acceptor material in bulk heterojunction solar cells. Its structural properties allow it to facilitate charge transfer, enhancing the efficiency of solar energy conversion.

Data Table: Performance Metrics of Organic Solar Cells

| Material Used | Efficiency (%) | Stability (Months) |

|---|---|---|

| This compound derivative | 12.5 | 24 |

| Conventional fullerene-based systems | 10.0 | 18 |

Organic Synthesis

This compound is utilized in various organic synthesis reactions, including the Perkin reaction and Knoevenagel condensation. It serves as a building block for synthesizing more complex indene derivatives.

Example Reaction: Synthesis of Dicyanomethylene Derivative

The synthesis of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid involves a multi-step process where this compound acts as a key intermediate. The reaction conditions and yields are documented as follows:

Reaction Conditions:

- Reagents: Malononitrile, acetic anhydride

- Catalyst: Triethylamine

- Temperature: Room Temperature

- Yield: 83%

Wirkmechanismus

The mechanism of action of 1-hydroxy-1H-indene-2-carboxylic acid depends on its specific application. In the context of organic solar cells, the compound acts as an electron acceptor, facilitating the transfer of electrons from the donor material to generate an electric current. The molecular targets and pathways involved include the interaction with the donor material and the formation of a charge-transfer complex.

Vergleich Mit ähnlichen Verbindungen

1-Oxo-1H-indene-2-carboxylic acid: Similar structure but with a carbonyl group instead of a hydroxyl group.

1-Hydroxy-1H-indene-2-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.

1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid: Contains additional cyano groups, enhancing its electron-accepting properties.

Uniqueness: 1-Hydroxy-1H-indene-2-carboxylic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both a donor and acceptor in various chemical processes makes it a versatile compound in organic synthesis and materials science.

Biologische Aktivität

1-Hydroxy-1H-indene-2-carboxylic acid (also known as indene-2-carboxylic acid) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure

The molecular formula of this compound is C10H8O3. Its structure features an indene ring with a hydroxyl group and a carboxylic acid group, which are crucial for its biological activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . In a study evaluating various derivatives of indene compounds, it was found that certain modifications enhanced their efficacy against bacterial strains. The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Research has indicated that this compound possesses anticancer activity . A study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several in vitro studies. The compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect suggests its utility in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, researchers tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Proliferation

A recent study evaluated the effect of the compound on human breast cancer cells (MCF-7). Treatment with 15 µM of this compound resulted in a significant reduction in cell viability after 48 hours, supporting its role as a potential anticancer drug .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

Eigenschaften

IUPAC Name |

1-hydroxy-1H-indene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-5,9,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHVOGBNJHACNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C(=CC2=C1)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.